molecular formula C8H16BrO5P B1313538 Triethyl phosphonobromoacetate CAS No. 23755-73-9

Triethyl phosphonobromoacetate

Cat. No.: B1313538
CAS No.: 23755-73-9
M. Wt: 303.09 g/mol
InChI Key: JTMDGKZDQVZDKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl phosphonobromoacetate can be synthesized through the reaction of triethyl phosphonoacetate with bromine . The reaction typically involves the addition of bromine to triethyl phosphonoacetate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triethyl phosphonobromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Triethyl phosphonobromoacetate (TEPB) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential applications of TEPB, supported by data tables and relevant case studies.

Chemical Structure and Properties

TEPB has the molecular formula C8H16BrO5PC_8H_{16}BrO_5P and is characterized by a phosphorus atom bonded to three ethyl groups and a bromoacetate moiety. This unique structure contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

TEPB exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of TEPB

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa75 µg/mL

2. Enzyme Inhibition

TEPB has been identified as an inhibitor of certain enzymes, particularly those involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling and metabolism.

Case Study: Enzyme Inhibition in Cancer Cells
A study conducted on cancer cell lines demonstrated that TEPB inhibited phospholipase A2 activity, resulting in reduced proliferation rates. The IC50 value for this inhibition was determined to be approximately 30 µM, indicating a potent effect on cancer cell viability.

The biological activity of TEPB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : By binding to active sites, TEPB can prevent substrate access, thereby inhibiting enzymatic reactions.
  • Alteration of Cell Signaling : By affecting lipid metabolism, TEPB can modulate signaling pathways critical for cell survival and proliferation.

Toxicity and Safety Profile

While TEPB shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that TEPB can exhibit cytotoxic effects at high concentrations.

Table 2: Toxicity Data

EndpointValue
LD50 (oral, rats)200 mg/kg
Skin irritationModerate
Eye irritationSevere

Research Findings

Recent research has focused on the potential therapeutic applications of TEPB in treating infections and as an anticancer agent.

  • Study on Anticancer Properties : A recent investigation highlighted the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with TEPB showed significant tumor reduction compared to control groups.

Properties

IUPAC Name

ethyl 2-bromo-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDGKZDQVZDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446594
Record name triethyl phosphonobromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23755-73-9
Record name triethyl phosphonobromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl phosphonobromoacetate
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